Parylene F Dimer is a solid, granular starting material used to produce parylene conformal coating films . It allows for parylene performance at higher operating temperatures, along with similar barrier and dielectric protection of other parylene types . It is biocompatible, highly resistant to corrosive vapors, gases, and chemicals, and protects well against moisture .
Parylene F Dimer has a molecular formula of C16H8F8 . Its superior thermal stability is attributed to its aliphatic C-F bond, compared to Type C’s C-C bond . It possesses aliphatic -CH 2 – chemistry .
Parylene F Dimer has a molecular weight of 352.22 g/mol . It also has a high coating density and significantly more penetrating power than C .
Parylene F dimer belongs to a class of polymers known as poly-para-xylylenes. These compounds are characterized by their unique molecular structure that allows them to form thin films through chemical vapor deposition processes. Parylene F specifically is noted for its fluorinated nature, which imparts superior chemical resistance and thermal stability compared to non-fluorinated variants.
The synthesis of Parylene F dimer can be achieved through several methods, primarily focusing on the pyrolysis of p-xylene or via Hofmann elimination reactions. The following outlines the key methods:
The molecular structure of Parylene F dimer is characterized by a para-cyclophane framework with fluorine substituents replacing hydrogen atoms on the aromatic rings. This substitution significantly alters its physical properties:
Parylene F dimer undergoes several important chemical reactions during its conversion into polymer films:
The mechanism of action for Parylene F in film formation involves several stages:
Parylene F exhibits several notable physical and chemical properties:
Parylene F finds extensive use across various industries due to its unique properties:
The parylene lineage originates with Michael Szwarc’s 1947 discovery of para-xylylene polymerization during high-temperature (700–900°C) pyrolysis of p-xylene. Szwarc observed a tan polymer deposit ("snakeskin") forming under cooler zones of glass apparatus—later identified as unsubstituted poly(para-xylylene) (Parylene N). Despite its promising inertness, dubbed "Szwarcite", commercialization was hindered by low yields from direct precursor pyrolysis [1] [5].
A transformative advance came in 1965, when William F. Gorham at Union Carbide developed the dimer-based vapor deposition process. By using purified [2.2]paracyclophane (di-p-xylylene), Gorham enabled high-purity film deposition below 1 Torr vacuum without corrosive byproducts. This "Gorham Process" underpins all modern parylene coatings. Union Carbide commercialized Parylene N (1965), followed by chlorinated derivatives (Parylene C in 1964, D in 1965) [1] [8]. Fluorinated versions emerged later, with Parylene AF-4 (aliphatic fluorination) and Parylene F (aromatic fluorination) developed to meet demands for extreme-temperature stability in aerospace and semiconductor applications [7].
Table 2: Milestones in Parylene Development
Year | Key Advancement | Researcher/Organization |
---|---|---|
1947 | Initial discovery of para-xylylene polymerization | Michael Szwarc |
1965 | Gorham Process using [2.2]paracyclophane dimer | William Gorham/Union Carbide |
1964–1965 | Commercialization of Parylenes N, C, D | Union Carbide |
1990s–2000s | Development of fluorinated Parylenes (AF-4, F) | Multiple industrial labs |
Parylene polymers share a backbone of para-benzenediyl rings linked by ethylenic bridges (−C₆H₄−CH₂−CH₂−), but substituents critically modulate performance. Five variants dominate industrial use:
Table 3: Comparative Properties of Major Parylene Types
Property | Parylene N | Parylene C | Parylene D | Parylene HT® (AF-4) | Parylene F |
---|---|---|---|---|---|
Substituent | None | Monochloro | Dichloro | Aliphatic fluorination | Aromatic fluorination |
Dielectric Constant (1 kHz) | 2.65 | 3.15 | 2.84 | 2.28 | 2.35 |
Water Vapor Transmission (g·mm/m²·day) | 0.59 | 0.08 | 0.09 | 0.22 | 0.14 |
Max Continuous Temp (°C) | 90 | 100 | 125 | 350 | 250 |
UV Stability | Low | Low | Moderate | Excellent | Very High |
Parylene F occupies a distinctive niche by addressing three limitations of its predecessors: thermal constraints, UV vulnerability, and regulatory compliance. Unlike Parylene C/D, its fully fluorinated aromatic rings resist oxidation at temperatures exceeding 250°C, enabling use in under-hood automotive electronics and high-power aerospace systems [3] [9]. Critically, fluorine atoms bonded directly to aromatic rings avoid persistent PFAS (per- and polyfluoroalkyl substances) concerns, as the stable C-F bonds resist environmental degradation into toxic perfluoroalkyl acids [3]. This qualifies Parylene F for medical devices (FDA Class VI compliant) and eco-regulated industries.
Electrically, Parylene F exhibits the lowest dielectric constant (2.35) among non-aliphatic parylenes, minimizing signal loss in 5G/MM-wave circuits. Its deposition, though slower than Parylene C, achieves uniform sub-micron thickness even in high-aspect-ratio MEMS structures—leveraging the inherent conformality of chemical vapor deposition (CVD) [4] [9].
The Parylene F dimer, 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (C₁₆H₈F₈), features two tetrafluorinated benzenediyl rings bridged by ethylenic groups. During CVD, the dimer undergoes sublimation (~150–170°C) followed by pyrolytic cleavage (550–700°C) into two reactive α,α,α′,α′-tetrafluoro-para-xylylene monomers. These radicals polymerize spontaneously at room temperature onto substrates, forming linear chains [9] [10].
The electron-withdrawing fluorine atoms significantly alter the monomer’s reactivity and polymer properties versus non-fluorinated analogs:
Table 4: Molecular Comparison of Parylene Dimers
Dimer Type | Aromatic Substitution | Aliphatic Bridge | Thermal Decomposition Temp (°C) | Reactive Monomer Generated |
---|---|---|---|---|
Parylene N | H | −CH₂−CH₂− | 500 | para-xylylene |
Parylene C | Cl | −CH₂−CH₂− | 550 | Chloro-para-xylylene |
Parylene F | F | −CH₂−CH₂− | 680 | Tetrafluoro-para-xylylene |
Unlike Parylene AF-4 (aliphatic fluorination), Parylene F’s ring-fluorinated structure maintains higher crystallinity and barrier properties while retaining solubility in niche coating applications. However, synthesis complexity—requiring multi-step fluorination of [2.2]paracyclophane—contributes to its higher cost versus conventional dimers [7] [9].
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